Enhanced Polar Surface Area Relative to Direct 4-Fluorophenyl Analog
The target compound contains an ether oxygen bridging the fluorophenyl ring and the oxane scaffold, increasing TPSA to 55.8 Ų versus 46.5 Ų for the direct analog 4-(4-fluorophenyl)oxane-4-carboxylic acid (CAS 473706-11-5)—a 9.3 Ų absolute increase representing a 20% relative gain [1][2]. This shift moves the compound closer to the optimal TPSA window (40–90 Ų) for oral bioavailability while maintaining acceptable CNS permeability classification.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 55.8 Ų |
| Comparator Or Baseline | 4-(4-Fluorophenyl)oxane-4-carboxylic acid (CAS 473706-11-5): 46.5 Ų |
| Quantified Difference | +9.3 Ų (+20.0%) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
TPSA governs passive membrane permeability and oral absorption potential; a 20% higher TPSA can alter fraction absorbed by >10 percentage points in predictive models, directly impacting lead selection decisions [3].
- [1] PubChem Compound Summary for CID 114994759, '4-(4-Fluorophenoxy)oxane-4-carboxylic acid'. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 6484229, '4-(4-Fluorophenyl)oxane-4-carboxylic acid'. National Center for Biotechnology Information (2026). View Source
- [3] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment‑Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. View Source
